molecular formula C17H12O5 B2471115 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 324066-41-3

3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2471115
CAS No.: 324066-41-3
M. Wt: 296.278
InChI Key: PDDDNXQQRWEJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is known for its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 3-hydroxycoumarin with methoxyphenyl acetic acid under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of the coumarin reacts with the carboxyl group of the methoxyphenyl acetic acid to form the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and catalysts, can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-oxo-2H-chromene-3-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

    3-Hydroxy-2-oxo-2H-chromene-3-carboxylate: Contains a hydroxyl group instead of a methoxy group.

    3-Phenyl-2-oxo-2H-chromene-3-carboxylate: Has a phenyl group instead of a methoxyphenyl group.

Uniqueness

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-methoxyphenyl) 2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-20-12-6-4-7-13(10-12)21-16(18)14-9-11-5-2-3-8-15(11)22-17(14)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDDNXQQRWEJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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